Functional Inactivity of (±)17(18)-DiHETE vs. 17,18-EpETE in a Mouse Model of Contact Hypersensitivity
In a direct head-to-head comparison, the precursor 17,18-EpETE demonstrated significant therapeutic activity, whereas (±)17(18)-DiHETE showed no effect. This establishes (±)17(18)-DiHETE as the essential inactive control for distinguishing GPR40-mediated effects from off-target or metabolic byproduct activity [1].
| Evidence Dimension | Effect on Contact Hypersensitivity (ear swelling) |
|---|---|
| Target Compound Data | No amelioration of contact hypersensitivity |
| Comparator Or Baseline | 17,18-EpETE (100 ng, i.p.) |
| Quantified Difference | 17,18-EpETE significantly ameliorated contact hypersensitivity, while (±)17(18)-DiHETE had no effect at an equivalent dose. |
| Conditions | In vivo mouse model of contact hypersensitivity induced by 2,4-dinitrofluorobenzene (DNFB); compounds administered intraperitoneally (100 ng) 30 minutes before challenge. |
Why This Matters
Procuring (±)17(18)-DiHETE is essential for any experiment aiming to validate that observed effects of 17,18-EpETE are specifically mediated through its GPR40 agonism, thereby strengthening mechanistic conclusions.
- [1] Nagatake T, Shiogama Y, Inoue A, et al. The 17,18-epoxyeicosatetraenoic acid–G protein–coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques. J Allergy Clin Immunol. 2018;142(2):470-484.e12. View Source
